molecular formula C11H7ClN4 B590119 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140910-71-0

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B590119
CAS RN: 140910-71-0
M. Wt: 230.655
InChI Key: VYSURYHOHZGRLB-UHFFFAOYSA-N
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Description

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C11H7ClN4 . It is used in neurology research, particularly in the study of Parkinson’s disease .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazolo[4,3-a]pyrazine core with a chlorine atom at the 8-position and a phenyl group at the 3-position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

This compound is a neat compound with a molecular weight of 230.65 . It is stored at room temperature .

Scientific Research Applications

  • Anticonvulsant Activity : A study synthesized several compounds related to 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine and tested them for anticonvulsant activity. Some derivatives showed potent activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system was identified as a bioisostere of the purine ring for anticonvulsant activity (J. Kelley et al., 1995).

  • Synthesis Techniques : A facile one-pot synthesis method for 8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives was developed, employing chloramine T trihydrate as an oxidizing agent. This method facilitated the creation of new synthetic scaffolds, indicating the compound's versatility in chemical synthesis (S. Mal et al., 2015).

  • Small Molecule Anticancer Drugs : The compound was synthesized as an intermediate for the development of small molecule anticancer drugs. This study highlights the potential pharmaceutical applications of this compound in cancer treatment (Qian Zhang et al., 2019).

  • Phosphodiesterase Inhibitors : Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines, a related compound, was reported as potent PDE2/PDE10 inhibitors with potential for therapeutic applications. Their selectivity was obtained by modifying the phenyl ring, indicating the potential for targeted therapy (Frederik J. R. Rombouts et al., 2015).

  • Antimicrobial Activity : Another study synthesized a series of new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines and tested them for their antimicrobial activity. The compounds showed promising results as antimicrobial agents, expanding the possible applications of this chemical scaffold (O. Prakash et al., 2011).

properties

IUPAC Name

8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSURYHOHZGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Title compound 471 (0.8 g, 5.53 mmol) and Trimethyl orthobenzoate (5 mL, 29.1 mmol) were combined and the reaction mixture was stirred at 120° C. for 3 h. The mixture was cooled to room temperature and the solid was filtered and washed with hexanes to afford title compound 472 (1.35 g, 100%) as a beige solid. MS (m/z): 231.1 (M+H)
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

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